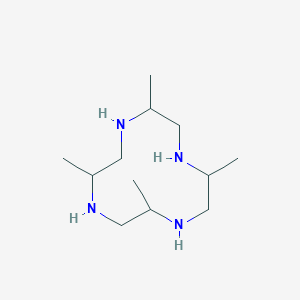

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

説明

“2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane” is a type of azamacrocycle . It is related to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which has made a significant impact on the field of diagnostic imaging . DOTA is known for its versatility to complex a variety of metal ions and the ease with which it can be modified for different disease states .

科学的研究の応用

Radiolabeling and Radioimmunotherapy

The compound has been utilized for radiolabeling, particularly with carbon nanotube bioconjugates by chelating radioisotopes like 64 Cu . This application is significant in the field of radioimmunotherapy, where it can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies .

MRI Contrast Agents

Another notable application is in the formation of complexes with gadolinium, which are used as MRI contrast agents. This use is crucial for enhancing the quality of MRI scans and improving diagnostic accuracy .

Lanthanide Series Metals Applications

The compound is primarily used with lanthanide series metals, such as gadolinium for MRI, europium and terbium for fluorescence, and neodymium for near infra-red imaging. This diverse range of applications highlights its versatility in scientific research .

作用機序

Target of Action

It is structurally similar to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), which is known to complex a variety of metal ions . This property allows it to be used in various imaging modalities, including Magnetic Resonance (MR), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence imaging .

Mode of Action

Dota, a similar compound, is known to complex with a variety of metal ions . This complexation is likely to result in changes in the physical properties of the compound, which can be detected by various imaging techniques .

Biochemical Pathways

Dota and its derivatives have been used to create functional, targeted, and dual-modal imaging agents . These agents can be used to visualize and study various biochemical pathways in the body .

Pharmacokinetics

Dota and its derivatives are known for their versatility and ease of modification, which can influence their pharmacokinetic properties .

Result of Action

Dota and its derivatives have been used in various imaging modalities, allowing for the visualization of different disease states .

Action Environment

The versatility of dota and its derivatives allows them to be used in a variety of environments, including different imaging modalities .

特性

IUPAC Name |

2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4/c1-9-5-14-11(3)7-16-12(4)8-15-10(2)6-13-9/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXAGLHJWPSGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CNC(CNC(CN1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622520 | |

| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

CAS RN |

494751-27-8 | |

| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of methyl groups in M4cyclen impact its properties compared to the unsubstituted cyclen?

A1: The addition of methyl groups to the cyclen structure significantly impacts the basicity and conformational properties of the resulting M4cyclen molecule []. NMR titration experiments revealed that M4cyclen exhibits higher basicity compared to its unsubstituted counterpart. This difference in basicity influences the reactivity of the molecule, particularly during the addition of carboxylic arms to synthesize ligands like M4DOTA. For instance, M4cyclen requires NaHCO3 as an acid scavenger to achieve high yields of the triacetic ligand M4DO3A, while cyclen can produce M4DOTA in high yields using Na2CO3 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)